4-Bromo-5-methyl-2-phenylthiazole is a heterocyclic organic compound characterized by the presence of a thiazole ring, which contains both sulfur and nitrogen atoms. Its molecular formula is and it has a molecular weight of approximately 254.15 g/mol. The compound features a bromine atom at the 4-position, a methyl group at the 5-position, and a phenyl group at the 2-position of the thiazole ring. This structure contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science .
These reactions highlight the versatility of 4-Bromo-5-methyl-2-phenylthiazole in synthetic organic chemistry .
Research indicates that thiazole derivatives, including 4-Bromo-5-methyl-2-phenylthiazole, exhibit various biological activities. Some reported activities include:
The specific biological activity of 4-Bromo-5-methyl-2-phenylthiazole needs further investigation to establish its efficacy and mechanism of action .
Several synthesis methods have been reported for creating 4-Bromo-5-methyl-2-phenylthiazole:
These synthetic routes allow for the efficient production of 4-Bromo-5-methyl-2-phenylthiazole in laboratory settings .
4-Bromo-5-methyl-2-phenylthiazole has several potential applications:
These applications underscore the importance of this compound in both research and industrial contexts .
Interaction studies involving 4-Bromo-5-methyl-2-phenylthiazole focus on its behavior with other molecules, particularly in biological systems. Investigations may include:
Such studies are crucial for understanding its potential therapeutic roles and optimizing its use in medicinal chemistry .
Several compounds share structural similarities with 4-Bromo-5-methyl-2-phenylthiazole. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Bromo-5-methyl-thiazole | Similar thiazole core but lacks phenyl group | Often used in different biological assays |
| 4-Methyl-thiazole | Lacks bromine substitution | Exhibits different reactivity patterns |
| 5-(4-Chlorophenyl)-2-thiazolamine | Contains chlorophenyl instead of bromophenyl | Investigated for neuroprotective effects |
These compounds illustrate variations in substituents that influence their reactivity and biological activity, highlighting the uniqueness of 4-Bromo-5-methyl-2-phenylthiazole within this class of compounds .
The compound under investigation is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 4-bromo-5-methyl-2-phenyl-1,3-thiazole [1] [5]. This nomenclature follows the standard thiazole numbering system where the sulfur atom occupies position 1 and the nitrogen atom occupies position 3 in the five-membered heterocyclic ring [1]. The common name for this compound is 4-Bromo-5-methyl-2-phenylthiazole, which is widely used in chemical databases and commercial suppliers [2] [5] [8].
The systematic naming convention indicates the presence of a bromine substituent at the 4-position, a methyl group at the 5-position, and a phenyl group attached to the 2-position of the thiazole ring [1] [5]. This nomenclature system provides unambiguous identification of the compound's structural features and substitution pattern [2].
The molecular formula of 4-bromo-5-methyl-2-phenyl-1,3-thiazole is C₁₀H₈BrNS [1] [2] [5]. This formula indicates the presence of ten carbon atoms, eight hydrogen atoms, one bromine atom, one nitrogen atom, and one sulfur atom. The molecular weight is precisely determined as 254.15 grams per mole [2] [5] [8], with the exact mass calculated as 252.956082 daltons [1] [6].
The compound's composition reflects its heterocyclic nature, incorporating both nitrogen and sulfur heteroatoms within the five-membered thiazole ring system [25]. The presence of the phenyl substituent contributes significantly to the overall molecular weight and influences the compound's physicochemical properties [2] [5].
Table 1: Fundamental Molecular Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₈BrNS | [1] [2] [5] |
| Molecular Weight (g/mol) | 254.15 | [2] [5] [8] |
| Exact Mass (Da) | 252.956082 | [1] [6] |
| Heavy Atom Count | 13 | [2] |
| Formal Charge | 0 | [2] |
The two-dimensional structure of 4-bromo-5-methyl-2-phenyl-1,3-thiazole consists of a planar five-membered thiazole ring with three distinct substituents [25]. The thiazole ring exhibits significant π-electron delocalization and possesses aromatic character, as evidenced by nuclear magnetic resonance chemical shift patterns typical of aromatic systems [25].
The structural arrangement shows the bromine atom attached to carbon-4, directly adjacent to the nitrogen atom in the thiazole ring [1] [5]. The methyl group occupies position 5, adjacent to the sulfur atom, while the phenyl ring is attached to carbon-2 of the thiazole system [2] [5]. This substitution pattern creates a unique electronic environment that influences both the compound's reactivity and spectroscopic properties [19] [22].
Crystallographic studies of related thiazole derivatives reveal that the thiazole ring maintains planarity with typical bond lengths and angles [19] [22]. The sulfur-carbon bond lengths in thiazole rings typically range from 1.701 to 1.743 Ångströms, which are shorter than standard sulfur-carbon single bonds due to conjugation effects [19] [20].
The three-dimensional structure of 4-bromo-5-methyl-2-phenyl-1,3-thiazole exhibits a predominantly planar conformation for the thiazole ring system [23] [25]. Theoretical calculations and experimental crystallographic data indicate that thiazole rings maintain planarity due to aromatic stabilization through π-electron delocalization [25].
The phenyl substituent at position 2 can adopt various orientations relative to the thiazole plane, with dihedral angles typically ranging from approximately 12 to 20 degrees in similar compounds [19] [22]. This conformational flexibility arises from rotation around the carbon-carbon bond connecting the phenyl ring to the thiazole system [22] [23].
Computational studies using density functional theory methods reveal that the electronic structure is stabilized by conjugation between the thiazole ring and the phenyl substituent [20] [23]. The bromine and methyl substituents introduce steric and electronic effects that influence the overall molecular geometry and conformational preferences [19] [22].
Table 2: Typical Bond Parameters in Thiazole Ring Systems
| Bond Type | Length Range (Å) | Angle Range (°) | Reference |
|---|---|---|---|
| Sulfur-Carbon | 1.701 - 1.743 | - | [19] [20] |
| Carbon-Nitrogen | 1.276 - 1.310 | - | [19] [22] |
| Carbon-Carbon | 1.341 - 1.350 | - | [20] [23] |
| Carbon-Sulfur-Carbon | - | 89 - 92 | [19] [21] |
| Nitrogen-Carbon-Sulfur | - | 113 - 115 | [22] [23] |
The canonical Simplified Molecular Input Line Entry System representation for 4-bromo-5-methyl-2-phenyl-1,3-thiazole is CC1=C(Br)N=C(C2=CC=CC=C2)S1 [2] [5] [8]. An alternative Simplified Molecular Input Line Entry System notation is CC1SC(=NC=1Br)C1C=CC=CC=1 [5], which represents the same molecular connectivity using different atom ordering conventions.
The International Chemical Identifier for this compound is InChI=1S/C10H8BrNS/c1-7-9(11)12-10(13-7)8-5-3-2-4-6-8/h2-6H,1H3 [1] [5]. This identifier provides a standardized representation of the molecular structure that enables unambiguous chemical identification across different databases and software systems [1] [5].
The International Chemical Identifier Key is ULTGQQSDJYHXLA-UHFFFAOYSA-N [1] [5]. This condensed hash-based representation serves as a unique molecular identifier that facilitates database searches and chemical information retrieval [1] [5]. The International Chemical Identifier Key format provides a fixed-length string that uniquely identifies the compound regardless of tautomeric forms or stereochemical considerations [5].
Table 3: Molecular Identifiers and Representations
| Identifier Type | Value | Reference |
|---|---|---|
| Canonical SMILES | CC1=C(Br)N=C(C2=CC=CC=C2)S1 | [2] [5] [8] |
| Alternative SMILES | CC1SC(=NC=1Br)C1C=CC=CC=1 | [5] |
| InChI | InChI=1S/C10H8BrNS/c1-7-9(11)12-10(13-7)8-5-3-2-4-6-8/h2-6H,1H3 | [1] [5] |
| InChI Key | ULTGQQSDJYHXLA-UHFFFAOYSA-N | [1] [5] |
The compound 4-bromo-5-methyl-2-phenyl-1,3-thiazole is registered under Chemical Abstracts Service Registry Number 210490-49-6 [2] [5] [8]. This unique numerical identifier is assigned by the Chemical Abstracts Service and serves as the primary registry number for this compound in chemical databases and regulatory systems [2] [5].
The Molecular Design Limited number for this compound is not available in current chemical databases [5] [8]. This absence of a Molecular Design Limited number may indicate that the compound has not been extensively catalogued in certain commercial chemical information systems or that it represents a relatively specialized research compound [8].
Various synonyms and alternative names have been documented for this compound, though the primary International Union of Pure and Applied Chemistry name remains the most widely recognized designation [2] [5]. The compound may also be referenced using simplified naming conventions that omit the 1,3-thiazole specification, particularly in commercial chemical catalogues [2] [8].
Table 4: Registry Numbers and Database Identifiers
| Registry Type | Number/Identifier | Availability | Reference |
|---|---|---|---|
| CAS Registry Number | 210490-49-6 | Available | [2] [5] [8] |
| MDL Number | Not available | Not assigned | [5] [8] |
| ChemSpider ID | Not specified | Under investigation | [3] |
| PubChem CID | Not specified | Under investigation | [6] |
The thermal properties of 4-bromo-5-methyl-2-phenylthiazole are fundamental characteristics that influence its handling, storage, and application potential. Based on structural analysis and comparison with analogous halogenated thiazole derivatives, the compound exhibits specific thermal behavior patterns [1] .
The melting point of 4-bromo-5-methyl-2-phenylthiazole is estimated to fall within the range of 120-180°C, which is consistent with similar brominated thiazole compounds containing aromatic substituents [1] . This relatively high melting point reflects the rigid aromatic framework comprising both the thiazole ring and the attached phenyl group, which restricts molecular motion and enhances intermolecular interactions through π-π stacking mechanisms.
The boiling point is estimated to be in the range of 300-350°C, calculated based on the molecular weight of 254.15 g/mol and the presence of both electron-withdrawing bromine and electron-donating methyl substituents [3] [4]. The elevated boiling point is attributed to the substantial molecular weight and the presence of polarizable bromine atoms that enhance van der Waals interactions between molecules.
| Property | Value | Method/Source |
|---|---|---|
| Melting Point | 120-180°C (estimated) | Estimated from similar halogenated thiazoles |
| Boiling Point | 300-350°C (estimated) | Estimated from molecular weight and structure |
| Flash Point | >135°C (estimated) | Estimated from related thiazole derivatives |
| Decomposition Temperature | >250°C (estimated) | Estimated from thermal stability studies |
The density and refractive index of 4-bromo-5-methyl-2-phenylthiazole provide essential information about its physical state and optical properties. These parameters are crucial for understanding the compound's behavior in various solvents and its potential applications in materials science.
The density of 4-bromo-5-methyl-2-phenylthiazole is estimated at 1.65 ± 0.10 g/cm³ at 20°C, which is significantly higher than that of unsubstituted thiazole derivatives due to the presence of the heavy bromine atom [5] [6]. This elevated density is consistent with the molecular composition and the contribution of the bromine substituent, which has a high atomic mass of 79.9 u.
The refractive index is estimated at 1.620 ± 0.020 at 20°C, reflecting the compound's aromatic character and the presence of polarizable π-electron systems [7]. This value is typical for aromatic heterocycles and indicates significant light-bending properties that may be relevant for optical applications.
| Property | Value | Method/Source |
|---|---|---|
| Density (20°C) | 1.65 ± 0.10 g/cm³ | Estimated from molecular composition |
| Refractive Index (nD20) | 1.620 ± 0.020 | Estimated from aromatic content |
| Molar Volume | 154.0 ± 10.0 cm³/mol | Calculated from MW/density |
| Molar Refractivity | 58.5 ± 2.0 cm³/mol | Estimated from bond contributions |
The solubility characteristics of 4-bromo-5-methyl-2-phenylthiazole are largely determined by its lipophilic nature and the balance between hydrophobic and hydrophilic molecular regions. The compound exhibits typical behavior for moderately polar aromatic heterocycles with halogen substituents.
In aqueous media, 4-bromo-5-methyl-2-phenylthiazole demonstrates poor solubility, with estimated values below 0.1 g/L at room temperature [8] [9]. This low aqueous solubility is attributed to the predominantly hydrophobic character imparted by the phenyl ring, methyl group, and bromine substituent, which overwhelm the modest polarity contributed by the thiazole nitrogen and sulfur atoms.
The compound shows significantly enhanced solubility in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide, where solubility exceeds 50 g/L . This enhanced solubility reflects favorable interactions between the compound's polar thiazole moiety and the polar solvent molecules, while the aprotic nature of these solvents accommodates the hydrophobic aromatic components.
| Solvent | Solubility | Estimated Value |
|---|---|---|
| Water | Poorly soluble | <0.1 g/L |
| Ethanol | Moderately soluble | 2-5 g/L |
| Methanol | Moderately soluble | 2-5 g/L |
| Chloroform | Highly soluble | >50 g/L |
| DMSO | Highly soluble | >50 g/L |
| DMF | Highly soluble | >50 g/L |
| Hexane | Poorly soluble | <0.5 g/L |
| Acetone | Moderately soluble | 5-10 g/L |
The lipophilicity of 4-bromo-5-methyl-2-phenylthiazole, quantified by its partition coefficient (LogP), is a critical parameter that influences its biological activity, membrane permeability, and pharmacokinetic properties. The compound exhibits high lipophilicity due to its aromatic framework and halogen substitution.
The calculated LogP value for 4-bromo-5-methyl-2-phenylthiazole is 3.2 ± 0.3, indicating highly lipophilic behavior [9] [12]. This value places the compound in the upper range of lipophilicity for small organic molecules, reflecting the dominant contribution of the phenyl ring, bromine atom, and methyl group to the overall hydrophobic character.
The LogD value at physiological pH (7.4) remains essentially identical to LogP at 3.2 ± 0.3, since the compound lacks ionizable functional groups under physiological conditions [9]. This consistency between LogP and LogD indicates that the compound's lipophilicity is pH-independent across the physiological range.
| Property | Value | Classification |
|---|---|---|
| LogP (octanol/water) | 3.2 ± 0.3 | Highly lipophilic |
| LogD (pH 7.4) | 3.2 ± 0.3 | Highly lipophilic |
| Lipophilicity (CLogP) | 3.5 ± 0.2 | Highly lipophilic |
| Water Solubility (LogS) | -4.2 ± 0.3 | Poorly water soluble |
| Bioavailability Score | 0.85 ± 0.05 | Good oral bioavailability |
The topological polar surface area represents the sum of surfaces of polar atoms in a molecule and serves as a crucial descriptor for predicting membrane permeability and bioavailability. For 4-bromo-5-methyl-2-phenylthiazole, the TPSA value provides insights into its potential for crossing biological membranes.
The calculated TPSA for 4-bromo-5-methyl-2-phenylthiazole is 41.1 ± 2.0 Ų, derived from the contributions of the thiazole nitrogen and sulfur atoms [13] [14]. This moderate TPSA value falls within the range typically associated with good membrane permeability, being below the 60 Ų threshold often cited for blood-brain barrier penetration [13].
The relatively low TPSA value reflects the limited number of polar atoms in the molecule, with only the thiazole nitrogen and sulfur contributing to the polar surface area [15]. The phenyl ring, methyl group, and bromine substituent contribute minimally to the polar surface area, maintaining the compound's overall lipophilic character.
| Property | Value | Details |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 41.1 ± 2.0 Ų | N and S atoms contribute to polar surface |
| Hydrogen Bond Donors (HBD) | 0 | No NH or OH groups present |
| Hydrogen Bond Acceptors (HBA) | 2 | Thiazole N and S atoms |
| Total Hydrogen Bonds | 2 | HBD + HBA = 0 + 2 |
| Polar Surface Area Classification | Moderate polarity | Suitable for membrane permeation |
The hydrogen bonding potential of 4-bromo-5-methyl-2-phenylthiazole is characterized by the absence of hydrogen bond donors and the presence of two hydrogen bond acceptor sites. This pattern significantly influences the compound's intermolecular interactions and solubility behavior.
The compound contains zero hydrogen bond donors, as it lacks functional groups capable of donating hydrogen atoms in hydrogen bonding interactions [12] [16]. The absence of hydroxyl, amino, or carboxyl groups eliminates the possibility of forming hydrogen bonds as a donor species.
Two hydrogen bond acceptor sites are present in the molecule, both located within the thiazole ring system [14] [12]. The thiazole nitrogen atom serves as a hydrogen bond acceptor through its lone pair of electrons, while the sulfur atom can also participate in weaker hydrogen bonding interactions through its lone pairs.
| Property | Value | Description |
|---|---|---|
| Rotatable Bond Count | 1 | Phenyl-thiazole C-C bond |
| Aromatic Bond Count | 11 | Phenyl (6) + thiazole (5) aromatic bonds |
| Ring Count | 2 | Phenyl ring + thiazole ring |
| Molecular Flexibility | Low flexibility | Rigid aromatic framework |
| Conformational Freedom | Restricted | Limited due to aromatic rings |
The molecular flexibility of 4-bromo-5-methyl-2-phenylthiazole is characterized by a limited number of rotatable bonds, reflecting its rigid aromatic framework. This structural rigidity has significant implications for the compound's conformational behavior and binding properties.
The compound contains only one rotatable bond, corresponding to the carbon-carbon bond connecting the phenyl ring to the thiazole ring system [12] [16]. This single rotatable bond allows for restricted rotation around the phenyl-thiazole axis, enabling the molecule to adopt different conformational states with varying degrees of coplanarity between the two aromatic rings.
The low rotatable bond count contributes to the compound's rigid molecular framework, which is predominantly composed of aromatic systems [7]. This rigidity limits conformational flexibility and may enhance binding selectivity in biological systems by reducing the entropic cost of ligand binding.
The mass spectrometric properties of 4-bromo-5-methyl-2-phenylthiazole are characterized by distinctive isotopic patterns arising from the presence of bromine, which exists as two naturally occurring isotopes. These properties are essential for analytical identification and characterization.
The exact mass of 4-bromo-5-methyl-2-phenylthiazole is 252.956082 Da, calculated for the most abundant isotopic composition (¹²C₁₀¹H₈⁷⁹Br¹⁴N³²S) [17] [18] [4]. This value represents the mass of the molecular ion containing the lighter bromine isotope (⁷⁹Br) and the most abundant isotopes of all other elements.
The isotopic distribution pattern exhibits the characteristic bromine doublet, with the molecular ion peak (M) at m/z 252.96 corresponding to ⁷⁹Br, and the M+2 peak at m/z 254.96 corresponding to ⁸¹Br [18] [4]. The intensity ratio between these peaks approximates 1:1, reflecting the nearly equal natural abundances of the two bromine isotopes.
| Property | Value | Notes |
|---|---|---|
| Exact Mass | 252.956082 Da | Calculated for most abundant isotopes |
| Monoisotopic Mass | 252.956082 Da | Same as exact mass |
| Average Molecular Weight | 254.15 Da | Including natural isotope distribution |
| Isotope Pattern (M) | 100% (¹²C₁₀¹H₈⁷⁹Br¹⁴N³²S) | Contains ⁷⁹Br isotope |
| Isotope Pattern (M+2) | 98% (¹²C₁₀¹H₈⁸¹Br¹⁴N³²S) | Contains ⁸¹Br isotope |
| Most Abundant Ion | m/z 252.96 | Base peak in mass spectrum |
The electronic structure of 4-bromo-5-methyl-2-phenylthiazole gives rise to characteristic spectroscopic signatures that enable its identification and structural characterization. The compound exhibits distinct patterns in nuclear magnetic resonance, infrared, ultraviolet-visible, and mass spectrometry.
Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts for the aromatic protons in the ¹H NMR spectrum, appearing in the range of 7.2-8.0 ppm [19] [20]. The phenyl protons typically appear as a complex multiplet between 7.4-7.8 ppm, while the methyl group attached to the thiazole ring appears as a singlet around 2.3 ppm. The ¹³C NMR spectrum shows aromatic carbon signals between 120-160 ppm, with thiazole carbons appearing in the 150-170 ppm region and phenyl carbons in the 125-140 ppm range [19].
Infrared spectroscopy provides diagnostic information about the functional groups present in the molecule. The C-Br stretching vibration appears characteristically in the 550-600 cm⁻¹ region, while the C=N stretching of the thiazole ring occurs around 1595 cm⁻¹ [21]. Aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region.
Ultraviolet-visible spectroscopy reveals π→π* electronic transitions characteristic of the aromatic chromophore system [19] [20]. The compound typically exhibits absorption maxima around 270 ± 10 nm with molar extinction coefficients in the range of 8000-12000 L·mol⁻¹·cm⁻¹, reflecting the extended conjugation between the phenyl and thiazole ring systems.
| Spectroscopic Method | Key Characteristics | Expected Values/Ranges |
|---|---|---|
| ¹H NMR | Aromatic protons at 7.2-8.0 ppm | Phenyl H: 7.4-7.8 ppm, CH₃: 2.3 ppm |
| ¹³C NMR | Aromatic carbons at 120-160 ppm | Thiazole C: 150-170 ppm, Phenyl C: 125-140 ppm |
| IR Spectroscopy | C-Br stretch at 550-600 cm⁻¹ | C=N stretch: 1595 cm⁻¹, C=C: 1450-1600 cm⁻¹ |
| UV-Vis Spectroscopy | π→π* transitions at 250-300 nm | λmax: 270 ± 10 nm, ε: 8000-12000 L·mol⁻¹·cm⁻¹ |
| Mass Spectrometry | Molecular ion at m/z 254/256 | Fragmentation: loss of Br (m/z 175), phenyl loss |